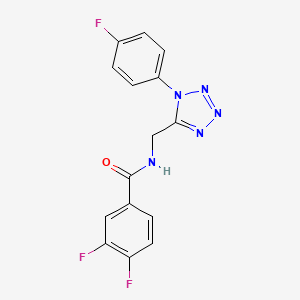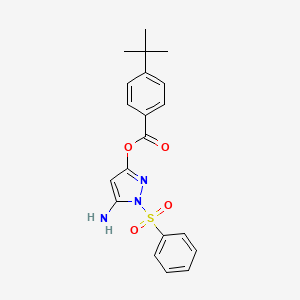
3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound featuring significant interest in various research fields due to its unique structural attributes and potential applications. As the name suggests, it comprises a benzamide core functionalized with fluorine atoms, a tetrazole ring, and a fluorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can be achieved through a multistep process:
Formation of 4-fluorophenyl-tetrazole: Starting from 4-fluoroaniline, the tetrazole ring is introduced via cycloaddition with sodium azide in the presence of a suitable catalyst.
Substitution Reaction: The 4-fluorophenyl-tetrazole intermediate is then reacted with a difluorobenzoyl chloride to introduce the benzamide core, employing conditions such as the presence of a base like triethylamine under anhydrous conditions.
Industrial Production Methods
For industrial scale production, continuous flow reactors and catalysis-enhanced protocols may be utilized to optimize yields and reduce reaction times. Key aspects include maintaining precise reaction temperatures and ensuring efficient removal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation at the tetrazole ring under strong oxidative conditions, leading to ring-opening or other oxidized forms.
Reduction: Reduction typically targets the carbonyl group of the benzamide, potentially converting it to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide and fluorophenyl groups, facilitated by the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry
The compound is studied for its reactivity and potential as a building block for more complex molecules.
In Biology
Research focuses on its bioactive properties, particularly its potential as a pharmacophore in drug design due to the presence of the tetrazole ring, which mimics carboxylate groups.
In Medicine
Exploration of its therapeutic potentials, including its role as an inhibitor in various enzymatic pathways, is ongoing.
In Industry
Used in the synthesis of advanced materials and specialty chemicals, leveraging its unique structural properties.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, particularly by binding to specific targets such as enzymes or receptors. The presence of the fluorine atoms and tetrazole ring enhances its binding affinity and stability within biological systems.
Molecular Targets and Pathways
Enzymes: Potential inhibition of enzymes involved in inflammation or cancer pathways.
Receptors: Binding to specific receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Similar compounds include those with benzamide cores and tetrazole rings but with varying substitution patterns. The uniqueness of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide lies in its specific substitution pattern, enhancing its reactivity and binding properties.
List of Similar Compounds
N-(1-benzyl-1H-tetrazol-5-yl)-2,3-difluorobenzamide
4-fluoro-N-(1-phenyl-1H-tetrazol-5-yl)methylbenzamide
3,4-difluorobenzamide derivatives with different functional groups
This compound offers a fascinating glimpse into the world of advanced synthetic chemistry and its multifaceted applications across various fields.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOQTRFEVRTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)



![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)


![2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2974487.png)

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)


![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
